3'-Nitrobiphenyl-4-sulfonyl chloride

描述

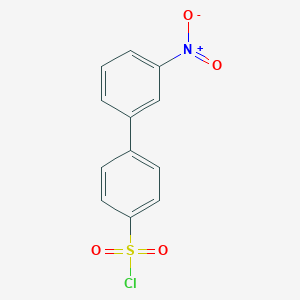

3’-Nitrobiphenyl-4-sulfonyl chloride: is an organic compound with the molecular formula C12H8ClNO4S. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a nitro group at the 3’ position and a sulfonyl chloride group at the 4 position. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in the production of various chemical products.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Nitrobiphenyl-4-sulfonyl chloride typically involves the nitration of biphenyl followed by sulfonation and chlorination. The nitration process can be carried out using nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the biphenyl ring . The sulfonation step involves treating the nitrobiphenyl with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group . Finally, the sulfonyl group is converted to sulfonyl chloride using thionyl chloride or phosphorus pentachloride .

Industrial Production Methods: In an industrial setting, the production of 3’-Nitrobiphenyl-4-sulfonyl chloride follows similar steps but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of solid acid catalysts can enhance the yield and selectivity of the nitration and sulfonation steps .

化学反应分析

Types of Reactions: 3’-Nitrobiphenyl-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates.

Electrophilic aromatic substitution: The biphenyl ring can undergo further substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used.

Electrophilic aromatic substitution: Reagents like halogens (Cl2, Br2) and alkyl halides are used in the presence of Lewis acids such as aluminum chloride (AlCl3).

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Aminobiphenyl derivatives: Formed from the reduction of the nitro group.

科学研究应用

Pharmaceutical Synthesis

3'-Nitrobiphenyl-4-sulfonyl chloride serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its reactivity allows it to form sulfonamide derivatives, which are integral to many therapeutic agents. Notably, it has been involved in the synthesis of antiviral drugs such as fosamprenavir and darunavir, which are used in the treatment of HIV.

Key Applications:

- Antiviral Agents: Used in the synthesis of compounds that exhibit antiviral properties.

- Sulfonamide Drugs: Acts as a precursor for sulfonamide-based pharmaceuticals, which have broad applications in treating bacterial infections and other diseases.

Biochemical Research

In biochemical research, this compound is employed for protein modification. Its ability to form covalent bonds with nucleophilic sites on amino acids facilitates studies on protein structure-function relationships. This is particularly useful in enzyme mechanism investigations and the design of enzyme inhibitors.

Research Applications:

- Proteomics: Utilized in proteomics to modify proteins for functional studies.

- Enzyme Inhibition Studies: Helps in designing inhibitors targeting specific enzymes involved in disease processes.

Chemical Reactions

The compound is known for its participation in various chemical reactions, including nucleophilic substitution and reduction reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack by amines, alcohols, and thiols, leading to the formation of sulfonamides and sulfonate esters.

Types of Reactions:

- Nucleophilic Substitution: Reacts with amines to form sulfonamides.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.

Agrochemical Applications

Beyond pharmaceuticals, this compound is also recognized for its role as an intermediate in agrochemical synthesis. It can be used to produce various pesticides and herbicides that are essential for agricultural practices.

Industrial Uses

The compound finds applications in the production of specialty chemicals, including dyes and pigments. Its unique reactivity allows for the development of new materials with desirable properties for industrial applications.

作用机制

The mechanism of action of 3’-Nitrobiphenyl-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of sulfonamide or sulfonate derivatives . The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules .

相似化合物的比较

4-Nitrobiphenyl: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles.

4-Sulfonyl chloride biphenyl: Lacks the nitro group, reducing its potential for redox reactions.

3’-Aminobiphenyl-4-sulfonyl chloride: The amino group increases nucleophilicity and alters the compound’s reactivity.

Uniqueness: 3’-Nitrobiphenyl-4-sulfonyl chloride is unique due to the presence of both nitro and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for versatile applications in organic synthesis and material science .

生物活性

3'-Nitrobiphenyl-4-sulfonyl chloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its biphenyl structure, which includes a nitro group and a sulfonyl chloride functional group. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, it has been shown to exhibit inhibitory effects against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 40 µg/mL | |

| Pseudomonas aeruginosa | 60 µg/mL |

The compound's activity against E. coli and S. aureus indicates its potential as a lead compound in the development of new antibiotics, particularly in light of growing antimicrobial resistance.

Cytotoxicity Studies

In addition to its antibacterial properties, studies have evaluated the cytotoxic effects of this compound on human cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 µM | |

| MCF-7 (breast cancer) | 20 µM | |

| A549 (lung cancer) | 25 µM |

The IC50 values suggest that while the compound exhibits cytotoxicity against cancer cell lines, further studies are necessary to assess its selectivity and therapeutic index.

The biological activity of this compound is believed to be associated with its ability to interfere with bacterial cell wall synthesis and induce apoptosis in cancer cells. The sulfonamide moiety may play a crucial role in these interactions, potentially acting as an inhibitor of key enzymes involved in these processes.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in different biological contexts:

- Antibacterial Efficacy : A study demonstrated that this compound effectively inhibited the growth of E. coli and S. aureus, suggesting its potential use as an antibacterial agent in clinical settings .

- Anticancer Potential : Research involving human cancer cell lines indicated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability, supporting its potential as a chemotherapeutic agent .

- Synergistic Effects : Preliminary data suggest that when combined with other known antibiotics, such as ceftizoxime, the efficacy of this compound may be enhanced, indicating a possible synergistic effect that warrants further investigation .

属性

IUPAC Name |

4-(3-nitrophenyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4S/c13-19(17,18)12-6-4-9(5-7-12)10-2-1-3-11(8-10)14(15)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXDVWDRGRWSJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585801 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101366-50-1 | |

| Record name | 3'-Nitro[1,1'-biphenyl]-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。